molecular formula C5H5ClN2O B11790237 5-Amino-2-chloropyridin-3-OL

5-Amino-2-chloropyridin-3-OL

Cat. No.: B11790237
M. Wt: 144.56 g/mol
InChI Key: TXYGZFSXMVRDAL-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyridin-3-OL is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloropyridin-3-OL can be achieved through various methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency . Another method involves the nitration, amination, and subsequent nitration of pyridine derivatives, followed by reactions with nucleophilic reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches, such as employing whole cells of Burkholderia sp. MAK1, is also being explored for industrial applications due to its environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloropyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, sodium azide

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 2,5-dibromopyridine and 5-hydroxy-2-pyridones .

Scientific Research Applications

5-Amino-2-chloropyridin-3-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

5-amino-2-chloropyridin-3-ol

InChI

InChI=1S/C5H5ClN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2

InChI Key

TXYGZFSXMVRDAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)Cl)N

Origin of Product

United States

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